3,3-dimethyloxolane-2-carboxylicacid
CAS No.: 2168714-58-5
Cat. No.: VC12005980
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168714-58-5 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 3,3-dimethyloxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H12O3/c1-7(2)3-4-10-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
| Standard InChI Key | BPRKOELQFIVXEG-UHFFFAOYSA-N |
| SMILES | CC1(CCOC1C(=O)O)C |
| Canonical SMILES | CC1(CCOC1C(=O)O)C |
Introduction
3,3-Dimethyloxolane-2-carboxylic acid is a cyclic organic compound belonging to the family of carboxylic acids. It features a unique structural arrangement, including a five-membered oxolane ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and materials science, primarily serving as an intermediate in the synthesis of more complex molecules.
Key Characteristics:
-
Molecular Formula: C7H12O3
-
Molecular Weight: Approximately 144.17 g/mol
-
CAS Number: 2168714-58-5
Synthesis Methods
The synthesis of 3,3-dimethyloxolane-2-carboxylic acid can be achieved through several methods, each requiring careful control of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Method | Description |
|---|---|
| Reaction with CO2 | Involves the reaction of 1,3-dimethyl-2-buten-1-ol with carbon dioxide under pressure. |
| Other Organic Routes | Various organic synthesis pathways can be utilized, depending on the availability of starting materials. |
Reaction Examples:
-
Neutralization Reaction: Reaction with sodium hydroxide yields sodium 3,3-dimethyloxolane-2-carboxylate and water.
-
Esterification: Can be converted into esters using alcohols in the presence of acid catalysts.
Applications
3,3-Dimethyloxolane-2-carboxylic acid has several potential applications across different fields:
| Application Field | Description |
|---|---|
| Medicinal Chemistry | Acts as an intermediate in the synthesis of pharmaceutical compounds. |
| Materials Science | Can be used in the development of new materials due to its unique structural properties. |
| Agricultural Chemicals | May be involved in the formulation of herbicides or pesticides. |
Comparison with Similar Compounds
Several compounds share structural similarities with 3,3-dimethyloxolane-2-carboxylic acid, each with unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid | Contains a carbamoyl group, enhancing solubility. | |
| 2,5-Dimethyloxolane-3-carboxylic acid | Similar structure but with different positioning of methyl groups. | |
| (S)-Tetrahydrofuran-3-carboxylic acid | Smaller ring size, potentially affecting reactivity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume